1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine
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Overview
Description
1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[410]heptan-6-yl]methanamine is a complex organic compound featuring a bicyclic structure with a nitrobenzenesulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[41One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitrobenzenesulfonyl group.
Substitution: The bicyclic core allows for substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the bicyclic core.
Scientific Research Applications
1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can participate in electron transfer reactions, while the bicyclic core provides structural stability and facilitates binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are synthesized using similar methods.
8-azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and displays a wide array of biological activities.
Uniqueness
1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to the presence of both the nitrobenzenesulfonyl and phenyl groups, which confer distinct chemical and biological properties. Its bicyclic structure also provides a rigid framework that can enhance binding affinity and specificity in various applications.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[(1R,6R,7S)-3-(4-nitrophenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine |
InChI |
InChI=1S/C19H21N3O4S/c20-13-19-10-11-21(12-17(19)18(19)14-4-2-1-3-5-14)27(25,26)16-8-6-15(7-9-16)22(23)24/h1-9,17-18H,10-13,20H2/t17-,18-,19+/m1/s1 |
InChI Key |
WDRSGKRLCAQDJE-QRVBRYPASA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)CN)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC2C1(C2C3=CC=CC=C3)CN)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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